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molecular formula C14H18N2O2 B8424893 1,3-dihydro-5-methoxy-3-(piperidin-4-yl)-2H-indol-2-one

1,3-dihydro-5-methoxy-3-(piperidin-4-yl)-2H-indol-2-one

Cat. No. B8424893
M. Wt: 246.30 g/mol
InChI Key: JMSBGQDPURLOND-UHFFFAOYSA-N
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Patent
US04224333

Procedure details

A stirred mixture of 14 g of the product of Step A, 140 ml of acetic acid and 1.4 g of 9.6% palladized carbon was heated at 50° C. while saturated with hydrogen and when hydrogen absorption ceased, the mixture was filtered. The filtrate was evaporated to dryness and the residue was taken up in water. The aqueous phase was made alkaline with sodium hydroxide and the mixture was extracted with methylene chloride. The organic phase was washed with water, dried and evaporated to dryness to obtain 8.5 g of raw product. The latter was chromatographed over silica gel and was eluted with an 85-10-5 chloroform-methanol-triethylamine mixture to obtain 1,3-dihydro-5-methoxy-3-(piperidin-4-yl)-2H-indol-2-one with a Rf=0.15.
Name
product
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]2=[C:13]1[CH2:18][CH2:17][N:16](CC2C=CC=CC=2)[CH2:15][CH2:14]1>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]2[CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1

Inputs

Step One
Name
product
Quantity
14 g
Type
reactant
Smiles
COC=1C=C2C(C(NC2=CC1)=O)=C1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
saturated with hydrogen and when hydrogen absorption
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain 8.5 g of raw product
CUSTOM
Type
CUSTOM
Details
The latter was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with an 85-10-5 chloroform-methanol-triethylamine mixture

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(C(NC2=CC1)=O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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